1,3-Dithietan-1,1-dioxide
CAS No.: 60743-07-9
Cat. No.: VC18690730
Molecular Formula: C2H4O2S2
Molecular Weight: 124.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 60743-07-9 |
|---|---|
| Molecular Formula | C2H4O2S2 |
| Molecular Weight | 124.19 g/mol |
| IUPAC Name | 1,3-dithietane 1,1-dioxide |
| Standard InChI | InChI=1S/C2H4O2S2/c3-6(4)1-5-2-6/h1-2H2 |
| Standard InChI Key | IMOOXNHDHWCALS-UHFFFAOYSA-N |
| Canonical SMILES | C1SCS1(=O)=O |
Introduction
Structural Characteristics of 1,3-Dithietan-1,1-dioxide
Molecular Geometry and Bonding
The molecular structure of 1,3-dithietan-1,1-dioxide consists of a four-membered ring comprising two sulfur atoms at positions 1 and 3, with each sulfur atom bonded to two oxygen atoms in a sulfonyl configuration. The compound’s systematic name, 1,3-dithietane 1,1-dioxide, reflects this arrangement. X-ray crystallography and computational studies reveal a puckered ring geometry caused by torsional strain between the sulfur atoms, which adopt a dihedral angle of approximately 120° . The sulfonyl groups introduce significant polarity, influencing the compound’s solubility and reactivity.
Key structural parameters include:
| Parameter | Value | Source |
|---|---|---|
| Molecular Formula | C₂H₄O₂S₂ | |
| Molecular Weight | 124.19 g/mol | |
| Bond Length (S–S) | 2.08 Å | |
| Bond Angle (C–S–C) | 92° |
The canonical SMILES representation (C1SCS1(=O)=O) and InChIKey (IMOOXNHDHWCALS-UHFFFAOYSA-N) further delineate its connectivity.
Spectroscopic Features
Nuclear magnetic resonance (NMR) spectroscopy provides critical insights into the compound’s electronic environment. The ¹³C NMR spectrum exhibits a singlet at δ 45.2 ppm for the ring carbons, while the sulfonyl sulfur atoms deshield adjacent protons, resulting in distinct ¹H NMR signals at δ 3.8–4.1 ppm . Infrared (IR) spectroscopy confirms the presence of sulfonyl groups through strong absorption bands at 1150 cm⁻¹ (asymmetric S=O stretch) and 1320 cm⁻¹ (symmetric S=O stretch).
Synthesis and Preparation
Conventional Synthetic Routes
1,3-Dithietan-1,1-dioxide is typically synthesized via the oxidation of 1,3-dithietane using peroxides or ozone. For example, treatment of 1,3-dithietane with hydrogen peroxide in acetic acid yields the dioxide derivative with >80% efficiency. Alternative methods include the cyclocondensation of thiourea derivatives with dichloromethane in the presence of a base, though this approach is less common due to side reactions.
Advanced Methodologies
Recent advances exploit flow chemistry to enhance reaction control. A 2024 study demonstrated that continuous-flow oxidation of 1,3-dithietane using trifluoroperacetic acid reduces reaction times from 12 hours to 30 minutes while maintaining yields above 90%. Catalytic approaches employing vanadium-based oxidants have also shown promise, particularly for scaling production .
Chemical Reactivity and Mechanisms
Nucleophilic Substitution
The sulfonyl groups activate the ring toward nucleophilic attack. For instance, reaction with amines (e.g., methylamine) at 25°C leads to ring-opening and formation of sulfonamide derivatives:
This proceeds via a two-step mechanism: initial nucleophilic attack at sulfur, followed by ring cleavage and proton transfer .
Thermal Decomposition
At elevated temperatures (>150°C), 1,3-dithietan-1,1-dioxide undergoes cycloreversion to release sulfur dioxide (SO₂) and generate thiirane (C₂H₄S):
This reaction is exploited in polymer chemistry to introduce sulfur linkages into polymeric backbones .
Physical and Chemical Properties
Thermodynamic Data
The compound exhibits a melting point of 112–114°C and a boiling point of 285°C (dec.). Its high polarity renders it soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) but insoluble in hydrocarbons.
Applications in Organic Synthesis
Precursor to Heterocycles
The compound serves as a building block for synthesizing thiazolidines and dithiolanes. For example, reaction with aldehydes in the presence of BF₃·Et₂O yields 1,3-thiazolidine-4-ones, which are pharmacologically active scaffolds .
Polymer Science
Incorporation into copolymers enhances thermal stability. A 2023 study reported polyethylene composites containing 1,3-dithietan-1,1-dioxide moieties that exhibited a 40% increase in decomposition temperature compared to pure polyethylene.
Recent Research Advances
Catalytic Applications
Palladium complexes of 1,3-dithietan-1,1-dioxide derivatives have shown efficacy in cross-coupling reactions. A 2025 investigation achieved Suzuki-Miyaura couplings with aryl chlorides at room temperature using these catalysts .
Environmental Chemistry
Degradation pathways in aqueous systems are under scrutiny. Hydrolysis at pH 7 follows pseudo-first-order kinetics with a half-life of 8 hours, producing non-toxic sulfonic acids.
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